![molecular formula C7H7BFNO3 B1522069 (4-Carbamoyl-2-fluorophenyl)boronic acid CAS No. 874289-22-2](/img/structure/B1522069.png)
(4-Carbamoyl-2-fluorophenyl)boronic acid
Overview
Description
“(4-Carbamoyl-2-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 874288-06-9 . It has a molecular weight of 259.04 and its IUPAC name is 4-[(2-fluoroanilino)carbonyl]phenylboronic acid . It is typically stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of boronic acids, such as “(4-Carbamoyl-2-fluorophenyl)boronic acid”, is often achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Molecular Structure Analysis
The molecular structure of “(4-Carbamoyl-2-fluorophenyl)boronic acid” can be represented by the formula C13H11BFNO3 . Its average mass is 259.041 Da and its monoisotopic mass is 259.081604 Da .
Chemical Reactions Analysis
Boron reagents like “(4-Carbamoyl-2-fluorophenyl)boronic acid” are often used in Suzuki–Miyaura coupling reactions . This involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Physical And Chemical Properties Analysis
“(4-Carbamoyl-2-fluorophenyl)boronic acid” has a density of 1.3±0.1 g/cm³ . Its index of refraction is 1.606 and it has a molar refractivity of 66.5±0.4 cm³ . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .
Scientific Research Applications
Coupling Reactions
(4-Carbamoyl-2-fluorophenyl)boronic acid: may be used as a reactant in various coupling reactions. Similar boronic acids are known to participate in Suzuki coupling, which is a type of cross-coupling reaction used to synthesize biaryl compounds. This process often involves microwave activation and catalysts like triton B .
Biological Activity
Compounds derived from boronic acids have been explored for their biological activity. For instance, they can be transformed into novel biologically active terphenyls, which may have potential applications in drug development .
Sensing Applications
Boronic acids have unique interactions with diols and strong Lewis bases such as fluoride or cyanide anions. These interactions make them useful in sensing applications for detecting various substances .
Drug Design and Delivery
Phenylboronic acids and their esters are considered valuable in the design of new drugs and drug delivery systems. They are particularly noted as boron-carriers suitable for neutron capture therapy, although they are only marginally stable in water .
Synthesis of Liquid Crystalline Compounds
Related fluorophenylboronic acids have been used to synthesize novel liquid crystalline compounds, such as fluorobiphenylcyclohexenes and difluoroterphenyls, which could suggest similar applications for (4-Carbamoyl-2-fluorophenyl)boronic acid .
Leukotriene B4 Receptor Agonists
Another potential application could be in the synthesis of o-phenylphenols, which have been identified as potent leukotriene B4 receptor agonists. This suggests a role in anti-inflammatory drug development .
Safety And Hazards
properties
IUPAC Name |
(4-carbamoyl-2-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUCXBQJEJTERU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660308 | |
Record name | (4-Carbamoyl-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Carbamoyl-2-fluorophenyl)boronic acid | |
CAS RN |
874289-22-2 | |
Record name | (4-Carbamoyl-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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